8(S)-hydroxy-9(R)-Hexahydrocannabinol

Forensic Toxicology Drug Metabolism Analytical Chemistry

This 8(S)-hydroxy-9(R)-hexahydrocannabinol reference standard is differentiated by its precise stereochemical identity—the 9(R) configuration confers higher CB1 affinity versus the 9(S) epimer. Unlike generic HHC mixtures, this single-epimer standard ensures accurate LC-MS/MS calibration and unambiguous identification in forensic and pharmacokinetic studies. Essential for distinguishing HHC exposure from THC in mixed-substance cases. Supplied with full certificate of analysis; intended exclusively for research and forensic use.

Molecular Formula C21H32O3
Molecular Weight 332.5 g/mol
Cat. No. B10860629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8(S)-hydroxy-9(R)-Hexahydrocannabinol
Molecular FormulaC21H32O3
Molecular Weight332.5 g/mol
Structural Identifiers
SMILESCCCCCC1=CC(=C2C3CC(C(CC3C(OC2=C1)(C)C)O)C)O
InChIInChI=1S/C21H32O3/c1-5-6-7-8-14-10-18(23)20-15-9-13(2)17(22)12-16(15)21(3,4)24-19(20)11-14/h10-11,13,15-17,22-23H,5-9,12H2,1-4H3/t13-,15-,16-,17+/m1/s1
InChIKeyCIVSDEYXXUHBPV-DZUCGIPZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8(S)-Hydroxy-9(R)-Hexahydrocannabinol: Critical Analytical Reference Standard for Forensic and Pharmacological Research


8(S)-hydroxy-9(R)-hexahydrocannabinol (CAS not widely assigned; molecular formula C₂₁H₃₂O₃, MW 332.5 g/mol) is a specific stereoisomeric metabolite of the semi‑synthetic cannabinoid hexahydrocannabinol (HHC) [1]. It belongs to the class of 8‑hydroxy‑hexahydrocannabinols, which are formed via cytochrome P450‑mediated hydroxylation following HHC administration in multiple species, including humans [2]. This compound is primarily supplied as a high‑purity analytical reference standard intended for forensic toxicology method validation and pharmacokinetic studies, not for human use .

Why 8(S)-Hydroxy-9(R)-Hexahydrocannabinol Cannot Be Substituted by Generic HHC or Other Metabolites in Forensic and Metabolic Studies


Generic substitution is precluded by the compound's precise stereochemical identity. HHC metabolism yields multiple hydroxylated epimers (e.g., 8(R)OH‑9(R)‑HHC, 8(S)OH‑9(S)‑HHC) and 11‑hydroxy metabolites, each exhibiting distinct abundance profiles in biological matrices [1]. In human urine, 8(R)OH‑9(R)‑HHC is the predominant 8‑hydroxy metabolite, while 8(S)OH‑9(R)‑HHC is detected at far lower concentrations [2]. The 9(R) configuration confers higher CB1 receptor affinity and functional activity compared to the 9(S) epimer [3]. Therefore, using a generic HHC mixture or an incorrect stereoisomer invalidates quantitative analytical assays and confounds pharmacological interpretation of metabolic pathways [4].

Quantitative Differential Evidence for 8(S)-Hydroxy-9(R)-Hexahydrocannabinol vs. Closest Analogs


Stereochemical Configuration Dictates Metabolic Abundance in Human Urine

8(S)OH-9(R)-HHC is a minor urinary metabolite of HHC, in stark contrast to the (R) epimer at C8, which is the most abundant hydroxylated species in urine. Following controlled HHC smoking (25 mg of a 50:50 9(R)/9(S) mixture), 8(R)OH-9(R)-HHC was identified as the predominant metabolite in urine collected 0–2 h and 2–6 h post‑administration, whereas 8(S)OH-9(R)-HHC was present at substantially lower levels and was not the primary hydroxylated analyte [1]. In authentic DUID cases, 8-OH-9R-HHC (stereochemistry not fully resolved but predominantly the (R) epimer) was detected in blood with a lower limit of quantification (LLOQ) of 0.2 ng/mL, while 9R-HHC-COOH and 11-OH-9R-HHC were the major circulating species [2].

Forensic Toxicology Drug Metabolism Analytical Chemistry

Divergent Metabolic Pathway: 8-Hydroxylation vs. 11-Hydroxylation

HHC undergoes two major phase I metabolic routes: 11‑hydroxylation (producing 11‑OH‑HHC) and 8‑hydroxylation (producing 8‑OH‑HHC epimers). In human liver S9 fraction studies, HHC predominantly forms an 11‑HO metabolite and a carboxy metabolite, while 8‑hydroxylation is a parallel but quantitatively distinct pathway [1]. In contrast to Δ⁹‑THC, where 11‑OH‑THC is a primary active metabolite, the 8‑hydroxylation pathway yields metabolites that undergo further oxidation to 8‑oxo derivatives before conjugation and excretion, rather than direct glucuronidation [2]. The 8(S)OH-9(R)-HHC isomer is a specific product of this alternative pathway, and its detection provides a unique biomarker that distinguishes HHC intake from cannabis (Δ⁹‑THC) use, as 8‑OH‑HHC is not formed from Δ⁹‑THC [3].

Drug Metabolism Pharmacokinetics Enzymology

Analytical Method Development: Chromatographic Resolution and Matrix Effects

Quantification of 8(S)OH-9(R)-HHC alongside other HHC epimers requires rigorous chromatographic separation due to near‑identical mass spectra. A validated GC‑MS/MS method using QuEChERS extraction achieved baseline resolution of 8(S)OH-9(R)-HHC from 8(R)OH-9(R)-HHC, 9αOH‑HHC, and 9βOH‑HHC across whole blood, urine, and oral fluid matrices [1]. In LC‑MS/MS assays, 8‑OH‑9R‑HHC (including both C8 epimers) exhibited matrix effects exceeding 25% at two concentration levels, necessitating careful matrix‑matched calibration to maintain acceptable precision (inter‑ and intra‑day CV <10%) and accuracy (bias <6%) [2]. The lower limit of quantification (LLOQ) for 8‑OH‑9R‑HHC was established at 0.2 ng/mL in blood, comparable to 9R‑HHC and 9S‑HHC but an order of magnitude lower than the carboxylated metabolites (LLOQ 2.0 ng/mL) [3].

Analytical Method Validation GC-MS/MS LC-MS/MS

CB1 Receptor Activity: 9(R) Configuration Confers Enhanced Pharmacological Potency

The (9R) stereochemical configuration is the primary determinant of CB1 receptor activation potency among HHC epimers. In recombinant CHO‑K1 cells expressing human CB1, (9R)‑HHC acts as a partial agonist, while (9S)‑HHC exhibits markedly lower potency [1]. Although direct receptor binding data for 8(S)OH-9(R)-HHC are not available, the 9(R) configuration is known to favor a chair conformation that positions the C9 methyl substituent equatorially in the CB1 binding pocket, whereas (9S)‑HHC samples both chair and twist‑boat conformations, resulting in less favorable binding interactions [2]. Commercial HHC products show wide variability in (9R):(9S) ratios (0.2:1 to 2.4:1), directly impacting pharmacological effects [3].

Cannabinoid Pharmacology Receptor Binding Functional Assays

Primary Research and Forensic Applications for 8(S)-Hydroxy-9(R)-Hexahydrocannabinol Reference Material


Forensic Toxicology: LC‑MS/MS and GC‑MS/MS Method Validation

8(S)OH-9(R)-HHC is an essential calibrator and quality control analyte for forensic laboratories developing quantitative methods to detect HHC intake. Validated methods require pure reference standards for each stereoisomeric metabolite to establish retention times, mass transitions, and calibration curves. The compound's distinct matrix effects (>25% in LC‑MS/MS) necessitate inclusion in matrix‑matched validation protocols to ensure accurate quantification in whole blood, urine, and oral fluid [1].

Human Pharmacokinetic and Metabolism Studies

In controlled human administration studies, 8(S)OH-9(R)-HHC serves as a targeted analyte for characterizing the time‑course and inter‑individual variability of HHC metabolism. Its detection, alongside 8(R)OH-9(R)-HHC, enables precise quantification of the 8‑hydroxylation pathway contribution relative to 11‑hydroxylation. Because 8‑OH‑HHC metabolites are not formed from Δ⁹‑THC, they provide a specific biomarker for HHC exposure in mixed‑substance consumption scenarios [2].

In Vitro Metabolism and Enzyme Kinetics Assays

The compound is used as an analytical standard in incubations with human liver microsomes, S9 fractions, or recombinant CYP enzymes to study the regioselectivity and kinetics of HHC hydroxylation. Quantifying 8(S)OH-9(R)-HHC formation alongside the 8(R) epimer and 11‑OH‑HHC allows researchers to characterize CYP isoform contributions (CYP3A4, CYP2C9, CYP2C19) and assess potential drug‑drug interaction risks [3].

Cannabinoid Receptor Pharmacology and Structure‑Activity Relationship (SAR) Studies

Although direct receptor binding data for 8(S)OH-9(R)-HHC are limited, the compound's defined 9(R) stereochemistry makes it a valuable tool for SAR investigations of HHC metabolites. By comparing the activity of 8‑hydroxylated epimers with known CB1 partial agonists such as (9R)‑HHC and Δ⁹‑THC, researchers can dissect the contributions of C8 hydroxylation and C9 stereochemistry to receptor binding, functional selectivity, and downstream signaling bias [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8(S)-hydroxy-9(R)-Hexahydrocannabinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.